molecular formula C12H16O B13902507 (Z)-5-(4-methylphenyl)pent-4-en-1-ol

(Z)-5-(4-methylphenyl)pent-4-en-1-ol

Cat. No.: B13902507
M. Wt: 176.25 g/mol
InChI Key: BQANUJYSXSTOTQ-HYXAFXHYSA-N
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Description

(Z)-5-(4-Methylphenyl)pent-4-en-1-ol is a chiral alkenol characterized by a pent-4-en-1-ol backbone substituted with a 4-methylphenyl group at the C5 position in the (Z)-configuration. The stereochemistry (Z-configuration) and substituent (4-methylphenyl) critically influence its physical and chemical properties, including solubility, reactivity, and biological activity.

Synthetic routes for analogous compounds, such as (Z)-5-(4-nitrophenyl)pent-4-en-1-ol, involve cross-coupling reactions using boronic acids (e.g., Suzuki-Miyaura coupling) or olefin metathesis .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(Z)-5-(4-methylphenyl)pent-4-en-1-ol

InChI

InChI=1S/C12H16O/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h3,5-9,13H,2,4,10H2,1H3/b5-3-

InChI Key

BQANUJYSXSTOTQ-HYXAFXHYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\CCCO

Canonical SMILES

CC1=CC=C(C=C1)C=CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-methylphenyl)pent-4-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methylbenzaldehyde and 1-pentene.

    Grignard Reaction: The 4-methylbenzaldehyde is reacted with a Grignard reagent derived from 1-pentene to form the corresponding alcohol.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (Z)-5-(4-methylphenyl)pent-4-en-1-ol may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-methylphenyl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major products include 4-methylbenzaldehyde and 4-methylbenzoic acid.

    Reduction: The major product is (Z)-5-(4-methylphenyl)pentanol.

    Substitution: The major products depend on the substituent introduced, such as 4-bromo-5-(4-methylphenyl)pent-4-en-1-ol.

Scientific Research Applications

Chemistry

(Z)-5-(4-methylphenyl)pent-4-en-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of phenyl-substituted alkenes on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its structural features may be exploited to develop new drugs with specific biological activities.

Industry

In the industrial sector, (Z)-5-(4-methylphenyl)pent-4-en-1-ol can be used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique aroma and chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (Z)-5-(4-methylphenyl)pent-4-en-1-ol involves its interaction with specific molecular targets. The phenyl group and the double bond play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares (Z)-5-(4-methylphenyl)pent-4-en-1-ol with three closely related compounds:

Compound Name Substituent (R) Configuration Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis Notes
(Z)-5-(4-Methylphenyl)pent-4-en-1-ol 4-CH₃ Z C₁₂H₁₆O 176.26 Chiral center; hydrophobic due to methyl group. Likely synthesized via Suzuki coupling .
(E)-5-(4-Methoxyphenyl)pent-4-en-1-ol (6a) 4-OCH₃ E C₁₂H₁₆O₂ 192.25 Polar methoxy group enhances solubility in polar solvents. Synthesized via Pd-catalyzed cross-coupling; isolated as a mixture with isomers .
(Z)-5-(4-Nitrophenyl)pent-4-en-1-ol 4-NO₂ Z C₁₁H₁₃NO₃ 207.23 Electron-withdrawing nitro group reduces electron density; higher melting point due to polarity. CAS 854001-14-2; synthesized via documented protocols .
4-(4-Methoxyphenyl)pent-3-en-1-ol (6b) 4-OCH₃ - C₁₂H₁₆O₂ 192.25 Positional isomerism (pent-3-en-1-ol vs. pent-4-en-1-ol); altered steric and electronic effects .

Key Differences and Implications

Substituent Effects: 4-Methyl (CH₃): The methyl group in (Z)-5-(4-methylphenyl)pent-4-en-1-ol increases hydrophobicity compared to methoxy (OCH₃) or nitro (NO₂) substituents. This property may enhance membrane permeability in biological systems. 4-Methoxy (OCH₃): The methoxy group in compound 6a introduces polarity and hydrogen-bonding capacity, improving solubility in aqueous or alcoholic solvents . 4-Nitro (NO₂): The nitro group in (Z)-5-(4-nitrophenyl)pent-4-en-1-ol strongly withdraws electrons, making the compound more reactive toward nucleophilic attack .

In contrast, the E-isomer (e.g., 6a) may exhibit different packing in crystalline phases or altered biological interactions .

Synthetic Challenges :

  • Isomer separation (e.g., 6a, 6b, 6c) often requires flash column chromatography with gradient elution (e.g., EtOAc/heptane mixtures) .
  • Nitro-substituted derivatives like (Z)-5-(4-nitrophenyl)pent-4-en-1-ol may require stringent reaction conditions to avoid reduction of the nitro group during synthesis .

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